tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2206752-25-0
VCID: VC11668381
InChI: InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(4-7(6)12)11(13,14)15/h4-5H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
Molecular Formula: C11H11ClF3NO2
Molecular Weight: 281.66 g/mol

tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

CAS No.: 2206752-25-0

Cat. No.: VC11668381

Molecular Formula: C11H11ClF3NO2

Molecular Weight: 281.66 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate - 2206752-25-0

Specification

CAS No. 2206752-25-0
Molecular Formula C11H11ClF3NO2
Molecular Weight 281.66 g/mol
IUPAC Name tert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(4-7(6)12)11(13,14)15/h4-5H,1-3H3
Standard InChI Key KMKZRSUHRXTPNG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a tert-butyl carboxylate group, at the 4-position with chlorine, and at the 6-position with a trifluoromethyl group. This arrangement creates distinct electronic and steric environments that influence reactivity. The tert-butyl group enhances steric bulk, while the electron-withdrawing trifluoromethyl and chlorine groups direct electrophilic substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2206752-25-0
Molecular FormulaC₁₁H₁₁ClF₃NO₂
Molecular Weight281.66 g/mol
IUPAC Nametert-butyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
InChI KeyKMKZRSUHRXTPNG-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl group (C=O) at ~1,720 cm⁻¹ and C-F stretches near 1,100–1,300 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct signals: the tert-butyl group’s nine protons resonate as a singlet at ~1.4 ppm in ¹H NMR, while ¹³C NMR displays the carboxylate carbon at ~165 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep reactions involving pyridine derivatives. A representative pathway involves:

  • Chlorination and Trifluoromethylation: Starting from 3-hydroxypyridine, sequential chlorination (using POCl₃) and trifluoromethylation (via Ruppert-Prakash reagent) yield 4-chloro-6-(trifluoromethyl)pyridine.

  • Esterification: The pyridine intermediate undergoes carboxylation with tert-butyl chloroformate in the presence of a base like triethylamine .

Reaction Scheme:

3-HydroxypyridinePOCl34-Chloropyridine(CF3)3SiCH2Li4-Chloro-6-(trifluoromethyl)pyridinet-BuOCOClTarget Compound\text{3-Hydroxypyridine} \xrightarrow{\text{POCl}_3} \text{4-Chloropyridine} \xrightarrow{\text(CF₃)₃SiCH₂Li} \text{4-Chloro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{t-BuOCOCl}} \text{Target Compound}

Optimization Strategies

Yield improvements (up to 95%) are achieved using anhydrous dichloroethane as a solvent and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger to minimize side reactions . Chromatographic purification on silica gel ensures high purity (>97%).

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in kinase inhibitor design. For example, it serves as a precursor in Janus kinase (JAK) inhibitors for autoimmune diseases .

Agrochemical Intermediates

In agrochemistry, its chlorine atom facilitates nucleophilic displacement reactions to generate herbicides and fungicides. Derivatives bearing sulfonamide or urea groups exhibit potent activity against Phytophthora infestans .

Physicochemical Properties

Thermal Stability

The compound decomposes at 395.8±42.0°C, with a flash point of 193.2±27.9°C, indicating suitability for high-temperature reactions.

Solubility and Partitioning

LogP (octanol-water partition coefficient) calculations predict moderate lipophilicity (LogP ≈ 2.8), favoring blood-brain barrier penetration in drug candidates.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.

  • Green Chemistry Approaches: Exploring solvent-free or biocatalytic methods to improve sustainability .

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